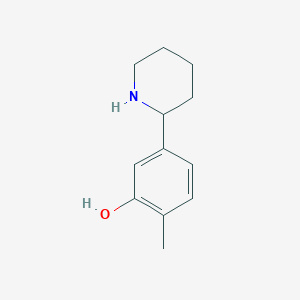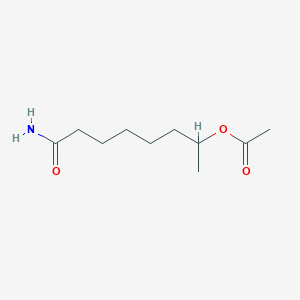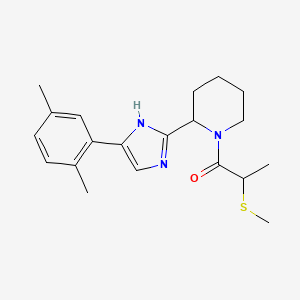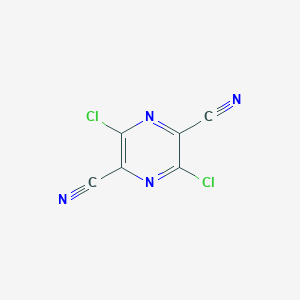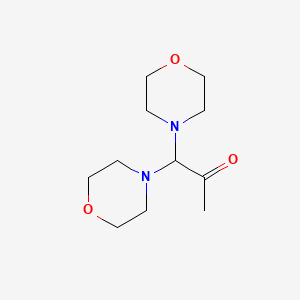![molecular formula C8H10N4 B12969514 2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Trimethyl-1H-imidazo[4,5-b]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a fused ring system consisting of an imidazole ring and a pyrazine ring, with three methyl groups attached at the 2, 5, and 6 positions. Nitrogen-containing heterocycles like this one are significant in various fields, including pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with acetic anhydride followed by cyclization can yield imidazo[4,5-b]pyrazine derivatives . Another method involves the use of palladium-catalyzed amide coupling reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trimethyl-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the methyl groups or the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyrazine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2,5,6-Trimethyl-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold in organic synthesis and drug development.
Biology: This compound is used in the study of biological pathways and molecular interactions.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
2,5,6-Trimethyl-1H-imidazo[4,5-b]pyrazine can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine: This compound has a similar fused ring system but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazine: Another related compound with a different ring fusion pattern.
These similar compounds share some chemical properties and applications but differ in their specific structures and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-4-5(2)10-8-7(9-4)11-6(3)12-8/h1-3H3,(H,9,10,11,12) |
InChI Key |
NLZDZRZVLVEXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)NC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)
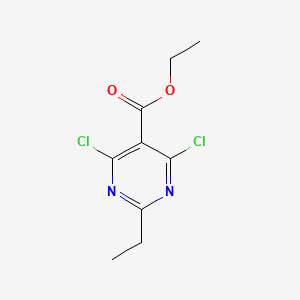
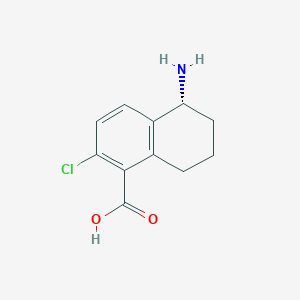

![2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12969465.png)
